TNIK-IN-9 vs. TNIK-IN-1: NIK vs. TNIK Target Specificity
TNIK-IN-9 is a potent inhibitor of NF-κB-inducing kinase (NIK) with an IC50 of 1.27 nM, whereas TNIK-IN-1 inhibits the distinct TRAF2- and NCK-interacting protein kinase (TNIK) with an IC50 of 65 nM . This fundamental difference in target engagement dictates their respective utility in inflammatory versus oncological research.
| Evidence Dimension | Target and Potency (IC50) |
|---|---|
| Target Compound Data | 1.27 nM (NIK) |
| Comparator Or Baseline | TNIK-IN-1: 65 nM (TNIK) |
| Quantified Difference | Different target; potency difference cannot be directly compared due to different kinase targets. |
| Conditions | In vitro kinase assay |
Why This Matters
Procurement of the correct target inhibitor is essential for experimental validity; confusing NIK with TNIK inhibitors will lead to erroneous pathway analysis and invalid conclusions.
- [1] Zhang N, et al. Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment. J Med Chem. 2024 Apr 11;67(7):5617-5641. View Source
- [2] TNIK-IN-1 (Compound 1) is an inhibitor of Traf2 and Nck-interacting kinase (TNIK), with IC50 of 65 nM, that has antitumor activity. MedChemExpress. View Source
